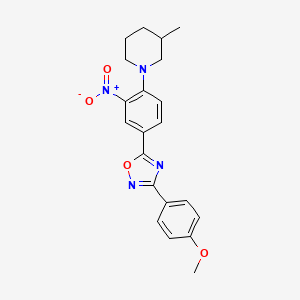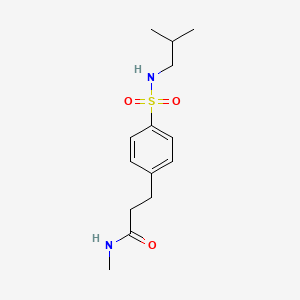
3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide is a chemical compound that belongs to the class of sulfonamides. It is also known as N-(4-(isobutylsulfamoyl)phenyl)-3-methylbutanamide. This compound has gained significant importance in the field of scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide is not fully understood. However, it has been suggested to act by inhibiting the activity of carbonic anhydrase enzyme, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in the lab and is readily available for research purposes. However, the main limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide. One of the potential areas of research is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another area of research is to develop more potent and selective analogs of this compound that can overcome its limitations in terms of solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide is a multi-step process. The first step involves the reaction of 4-aminobenzenesulfonamide with isobutyl chloroformate in the presence of a base to form N-(4-(isobutylsulfamoyl)phenyl)chloroformate. The second step involves the reaction of N-(4-(isobutylsulfamoyl)phenyl)chloroformate with 3-methylbutan-1-amine in the presence of a base to form 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide. The purity of the compound can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities in preclinical studies.
Eigenschaften
IUPAC Name |
N-methyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11(2)10-16-20(18,19)13-7-4-12(5-8-13)6-9-14(17)15-3/h4-5,7-8,11,16H,6,9-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEZZUIERMCZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

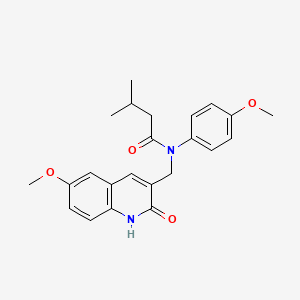

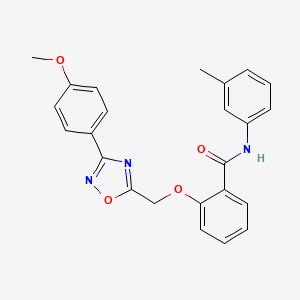
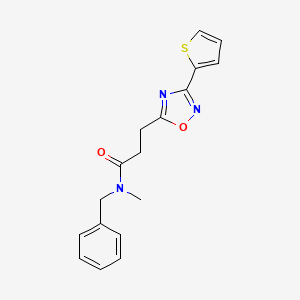
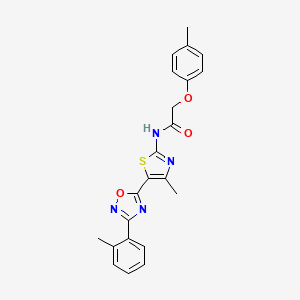

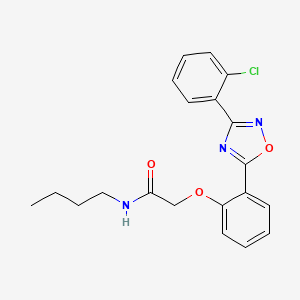


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)

